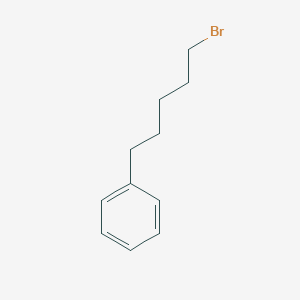
1,3-Diisocyanato-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-5-methylbenzene, also known as TMI, is a chemical compound that is widely used in scientific research applications. It is a highly reactive compound that is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. TMI is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In
Mécanisme D'action
1,3-Diisocyanato-5-methylbenzene cross-links with various polymers through a process known as urethane formation. The reaction occurs between the isocyanate group of 1,3-Diisocyanato-5-methylbenzene and the hydroxyl group of the polymer, resulting in the formation of a urethane bond. This cross-linking process improves the mechanical properties of the polymer, such as its strength, durability, and thermal stability.
Effets Biochimiques Et Physiologiques
1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that can cause skin and respiratory irritation if exposed to it. In animal studies, 1,3-Diisocyanato-5-methylbenzene has been shown to cause lung damage and liver toxicity. However, there is limited information available on the biochemical and physiological effects of 1,3-Diisocyanato-5-methylbenzene on humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Diisocyanato-5-methylbenzene in lab experiments include its high reactivity, ability to cross-link with various polymers, and versatility in organic synthesis. However, the limitations of using 1,3-Diisocyanato-5-methylbenzene include its high toxicity and potential health hazards, as well as its limited solubility in certain solvents.
Orientations Futures
There are many future directions for the use of 1,3-Diisocyanato-5-methylbenzene in scientific research. One potential area of research is the development of new polyurethane foams, coatings, and adhesives with improved mechanical properties and durability. Another area of research is the use of 1,3-Diisocyanato-5-methylbenzene as a catalyst in various chemical reactions, such as the synthesis of new organic compounds. Additionally, there is a need for more research on the potential health hazards and toxicity of 1,3-Diisocyanato-5-methylbenzene, as well as the development of safer alternatives to this compound.
Conclusion:
In conclusion, 1,3-Diisocyanato-5-methylbenzene is a highly reactive compound that is widely used in scientific research applications. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives, as well as a reagent in organic synthesis and as a catalyst in various chemical reactions. While 1,3-Diisocyanato-5-methylbenzene has many advantages in lab experiments, it also has limitations and potential health hazards that need to be addressed. Further research is needed to explore the full potential of this compound and to develop safer alternatives for scientific research applications.
Méthodes De Synthèse
1,3-Diisocyanato-5-methylbenzene is synthesized by the reaction of toluene diisocyanate (TDI) with formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by distillation. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
1,3-Diisocyanato-5-methylbenzene is widely used in scientific research applications due to its high reactivity and ability to cross-link with various polymers. It is used as a cross-linking agent in the production of polyurethane foams, coatings, and adhesives. 1,3-Diisocyanato-5-methylbenzene is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
14219-05-7 |
|---|---|
Nom du produit |
1,3-Diisocyanato-5-methylbenzene |
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
1,3-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-8(10-5-12)4-9(3-7)11-6-13/h2-4H,1H3 |
Clé InChI |
BQHPNDYUVBBCQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
SMILES canonique |
CC1=CC(=CC(=C1)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



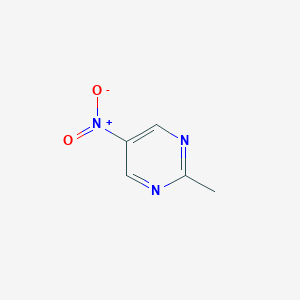
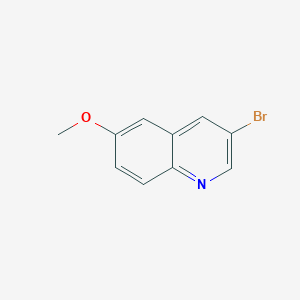
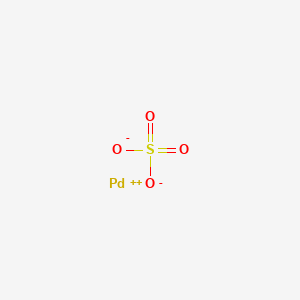
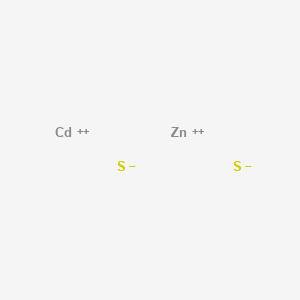
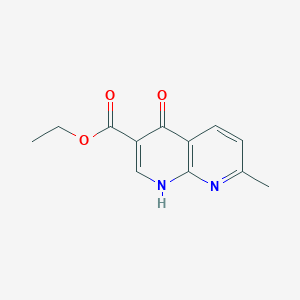
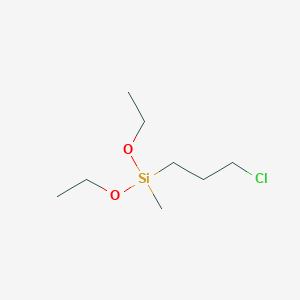
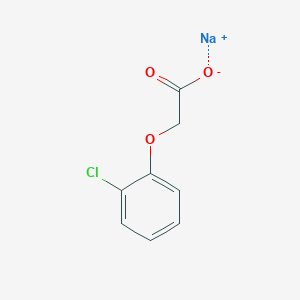
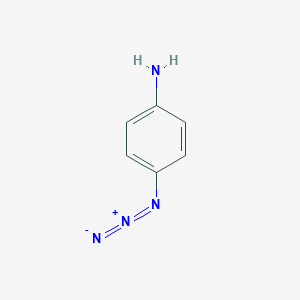
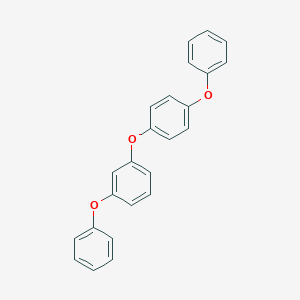
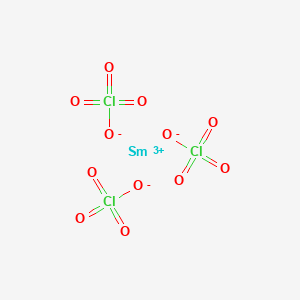
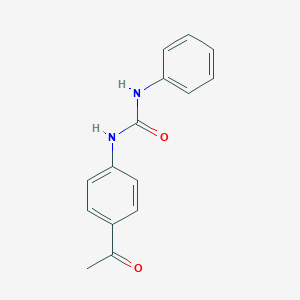
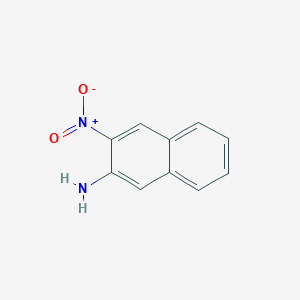
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
